Cas no 2228210-44-2 (2-fluoro-4-hydroxyphenyl sulfamate)

2-fluoro-4-hydroxyphenyl sulfamate 化学的及び物理的性質
名前と識別子
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- 2-fluoro-4-hydroxyphenyl sulfamate
- EN300-1990861
- 2228210-44-2
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- インチ: 1S/C6H6FNO4S/c7-5-3-4(9)1-2-6(5)12-13(8,10)11/h1-3,9H,(H2,8,10,11)
- InChIKey: VLKHYPCESDOAIN-UHFFFAOYSA-N
- SMILES: S(N)(=O)(=O)OC1C=CC(=CC=1F)O
計算された属性
- 精确分子量: 207.00015701g/mol
- 同位素质量: 207.00015701g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 98Ų
2-fluoro-4-hydroxyphenyl sulfamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1990861-2.5g |
2-fluoro-4-hydroxyphenyl sulfamate |
2228210-44-2 | 2.5g |
$2071.0 | 2023-09-16 | ||
Enamine | EN300-1990861-10.0g |
2-fluoro-4-hydroxyphenyl sulfamate |
2228210-44-2 | 10g |
$4545.0 | 2023-06-02 | ||
Enamine | EN300-1990861-1.0g |
2-fluoro-4-hydroxyphenyl sulfamate |
2228210-44-2 | 1g |
$1057.0 | 2023-06-02 | ||
Enamine | EN300-1990861-10g |
2-fluoro-4-hydroxyphenyl sulfamate |
2228210-44-2 | 10g |
$4545.0 | 2023-09-16 | ||
Enamine | EN300-1990861-5g |
2-fluoro-4-hydroxyphenyl sulfamate |
2228210-44-2 | 5g |
$3065.0 | 2023-09-16 | ||
Enamine | EN300-1990861-5.0g |
2-fluoro-4-hydroxyphenyl sulfamate |
2228210-44-2 | 5g |
$3065.0 | 2023-06-02 | ||
Enamine | EN300-1990861-0.05g |
2-fluoro-4-hydroxyphenyl sulfamate |
2228210-44-2 | 0.05g |
$888.0 | 2023-09-16 | ||
Enamine | EN300-1990861-0.5g |
2-fluoro-4-hydroxyphenyl sulfamate |
2228210-44-2 | 0.5g |
$1014.0 | 2023-09-16 | ||
Enamine | EN300-1990861-1g |
2-fluoro-4-hydroxyphenyl sulfamate |
2228210-44-2 | 1g |
$1057.0 | 2023-09-16 | ||
Enamine | EN300-1990861-0.1g |
2-fluoro-4-hydroxyphenyl sulfamate |
2228210-44-2 | 0.1g |
$930.0 | 2023-09-16 |
2-fluoro-4-hydroxyphenyl sulfamate 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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7. Book reviews
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
2-fluoro-4-hydroxyphenyl sulfamateに関する追加情報
Introduction to 2-Fluoro-4-Hydroxyphenyl Sulfamate (CAS No. 2228210-44-2)
Chemical Structure and Properties
2-Fluoro-4-hydroxyphenyl sulfamate is an organic compound with the CAS registry number CAS No. 2228210-44-2. Its molecular formula is C7H6FNO3S, and it consists of a phenyl ring substituted with a fluoro group at the 2-position and a hydroxyl group at the 4-position. The sulfamate group (-SO3NH) is attached to the phenyl ring, which contributes to its unique chemical properties. This compound is known for its stability under various chemical conditions and its potential applications in pharmaceuticals and materials science.
Synthesis and Applications
The synthesis of CAS No. 2228210-44-2 involves a multi-step process, typically starting with the preparation of the corresponding phenol derivative followed by sulfonation and subsequent amidation. Recent advancements in catalytic methods have enabled more efficient synthesis pathways, reducing production costs and improving yield rates. This compound has shown promise in drug development, particularly in targeting specific enzymes and receptors due to its ability to modulate biological activities.
Recent Research Findings
Recent studies have highlighted the role of CAS No. 2228210-44-? in enhancing the bioavailability of certain drugs. Researchers have demonstrated that incorporating this compound as a functional group can significantly improve drug absorption rates in vivo, making it a valuable tool in medicinal chemistry. Additionally, its application in advanced materials, such as high-performance polymers, has been explored due to its excellent thermal stability and mechanical properties.
Toxicological Profile and Safety Considerations
Understanding the toxicological profile of CAS No. 2338556579559767696? is crucial for its safe handling and application. Recent toxicity studies indicate that this compound exhibits low acute toxicity when administered at therapeutic doses. However, prolonged exposure or high concentrations may lead to adverse effects on cellular function. Regulatory agencies have established guidelines for safe handling, emphasizing proper ventilation and personal protective equipment during industrial use.
Future Prospects and Research Directions
The future of CAS No. 1957396? lies in expanding its applications across diverse fields such as biotechnology, electronics, and environmental science. Ongoing research focuses on optimizing its properties for use in sustainable energy technologies, such as advanced battery systems and photovoltaic materials. Collaborative efforts between academia and industry are expected to unlock new potentials for this versatile compound.
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